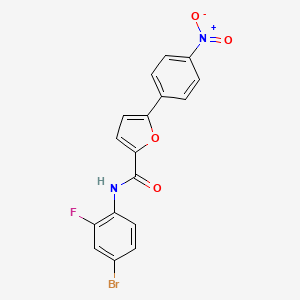
(5Z)-3-benzyl-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
描述
(5Z)-3-benzyl-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidine-2,4-dione core, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of iodine, methoxy, and hydroxy groups further enhances its reactivity and potential utility in research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-benzyl-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of appropriate aldehydes and thiazolidine-2,4-dione derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like piperidine or acetic acid to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(5Z)-3-benzyl-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the iodine atom or to convert the double bond to a single bond.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the iodine atom.
科学研究应用
(5Z)-3-benzyl-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (5Z)-3-benzyl-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the iodine atom and other functional groups can enhance its binding affinity and specificity, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (5Z)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2,4-imidazolidinedione
- (5Z)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone
Uniqueness
Compared to similar compounds, (5Z)-3-benzyl-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione stands out due to its specific substitution pattern and the presence of the thiazolidine-2,4-dione core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(5Z)-3-benzyl-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14INO4S/c1-24-14-8-12(7-13(19)16(14)21)9-15-17(22)20(18(23)25-15)10-11-5-3-2-4-6-11/h2-9,21H,10H2,1H3/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRRWWLXUNAUHE-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14INO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[2-(4-methoxyphenoxy)acetamido]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B3713350.png)
![5-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-TERT-BUTYL-2-METHYL-1,3-DIOXANE-4,6-DIONE](/img/structure/B3713353.png)
![Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B3713366.png)

![({7-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetic acid](/img/structure/B3713375.png)
![1-(4-Fluorophenyl)-2-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B3713381.png)
![6-(4-chlorophenyl)-5-(4-fluorophenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3713392.png)
![(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one](/img/structure/B3713393.png)

![6-Ethoxy-4-methyl-2-[(1-naphthylmethyl)sulfanyl]quinazoline](/img/structure/B3713404.png)
![(5E)-5-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3713407.png)
![(5Z)-1-(3-fluorophenyl)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3713420.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B3713437.png)
![(2E)-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B3713460.png)
